![molecular formula C17H20BrN B12627648 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-22-8](/img/structure/B12627648.png)
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and a 2,6-di(propan-2-yl)phenyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 2,6-di(propan-2-yl)phenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved can vary based on the compound’s structure and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of the 2,6-di(propan-2-yl)phenyl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group at the second position instead of the 2,6-di(propan-2-yl)phenyl group.
2-Bromo-6-methoxynaphthalene: Features a methoxy group on a naphthalene ring instead of a pyridine ring.
Uniqueness
2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to the presence of the bulky 2,6-di(propan-2-yl)phenyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
919091-22-8 |
|---|---|
Molekularformel |
C17H20BrN |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3 |
InChI-Schlüssel |
XEDCLCASANFLSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


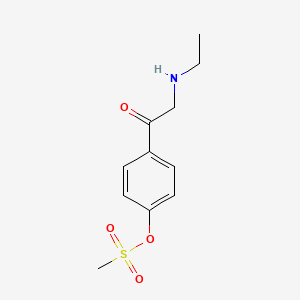

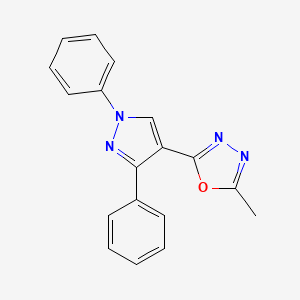
![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
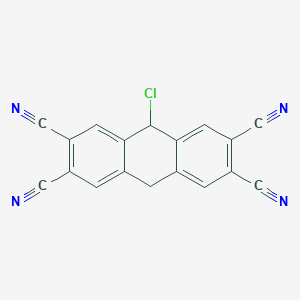
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
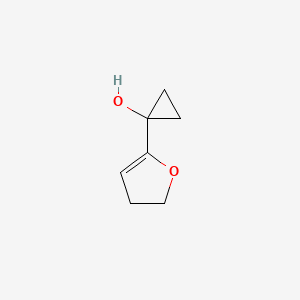
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
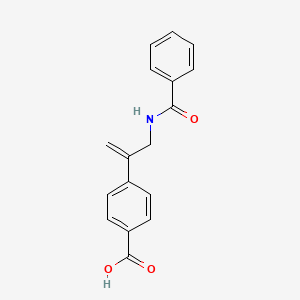
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
![(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone](/img/structure/B12627636.png)
